molecular formula C12H11F5N2O2 B2821598 Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate CAS No. 1980048-36-9

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate

Cat. No. B2821598
M. Wt: 310.224
InChI Key: LSXZNSDFOSZYKZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate, also known as TBPC, is a synthetic chemical compound that has a wide range of applications in research and laboratory experiments. TBPC is a carboxylate ester of tert-butyl alcohol and pentafluorobenzenecarboximidoyl, and is an important building block for the synthesis of other compounds. TBPC is used in a variety of chemical reactions, including organic synthesis, polymerization, and photodecomposition. TBPC is also used in the synthesis of drugs and other materials, and in the development of new materials.

Scientific Research Applications

Synthesis and Derivatives

The chemical compound has a role in the synthesis of complex molecules, demonstrating its utility in diverse chemical reactions. For example, the synthesis of the penta-N-protected polyamide derivative of thermopentamine containing independently removable amino-protecting groups showcases the versatility of tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate derivatives in producing complex molecular structures (J. Pak, M. Hesse, 1998). This demonstrates the compound's utility in selective deprotection and acylation reactions, enabling precise modifications to enhance molecular functionality.

Molecular Structure and Interactions

Studies on chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, reveal insights into molecular interactions involving simultaneous hydrogen and halogen bonds on carbonyl groups (P. Baillargeon et al., 2017). Such research highlights the significance of tert-butyl carbamate structures in understanding and exploiting molecular interactions for the design of advanced materials and pharmaceuticals.

Carbene Chemistry

Research on carbene-induced transformations exemplifies the chemical's relevance in creating novel compounds. The transformation of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene using a stable carbene demonstrates innovative approaches to molecular synthesis, expanding the possibilities for developing new materials and catalysts (S. Clendenning et al., 2000).

Pharmacokinetic Properties and Drug Analogues

The compound's structural motif is relevant in medicinal chemistry, where modifications of the tert-butyl group in bioactive compounds impact their pharmacokinetic properties and efficacies. Comparative studies of different substituents, including tert-butyl, have elucidated their effects on lipophilicity, metabolic stability, and overall drug performance (Matthias V. Westphal et al., 2015).

Metabolic Studies

Investigations into the metabolism of related compounds, like 3,5-di-tert.-butylphenyl N-methylcarbamate, provide insights into oxidative processes in various species, including flies and mice. Understanding such metabolic pathways is crucial for assessing the environmental and health impacts of chemical compounds (P. Douch, J. Smith, 1971).

properties

IUPAC Name

tert-butyl (NZ)-N-[amino-(2,3,4,5,6-pentafluorophenyl)methylidene]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F5N2O2/c1-12(2,3)21-11(20)19-10(18)4-5(13)7(15)9(17)8(16)6(4)14/h1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXZNSDFOSZYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=C(C(=C(C(=C1F)F)F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=C(C(=C(C(=C1F)F)F)F)F)\N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate

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